molecular formula C12H5Br2F3O B15132139 1,3-Dibromo-2,4,5-trifluoro-6-phenoxybenzene

1,3-Dibromo-2,4,5-trifluoro-6-phenoxybenzene

Cat. No.: B15132139
M. Wt: 381.97 g/mol
InChI Key: NGXIBMVMCYASHS-UHFFFAOYSA-N
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Description

1,3-Dibromo-2,4,5-trifluoro-6-phenoxybenzene is a chemical compound with the molecular formula C12H5Br2F3O and a molecular weight of 381.97 g/mol . It is characterized by the presence of bromine, fluorine, and phenoxy groups attached to a benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-2,4,5-trifluoro-6-phenoxybenzene can be synthesized from 1,3-dibromotetrafluorobenzene and sodium benzenolate . The reaction typically involves the following steps:

    Starting Materials: 1,3-dibromotetrafluorobenzene and sodium benzenolate.

    Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature and pressure conditions.

    Product Isolation: The product is isolated through filtration and purification techniques, such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing, sourcing, and procurement of raw materials, followed by large-scale synthesis and purification .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2,4,5-trifluoro-6-phenoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of solvents like DMF or tetrahydrofuran (THF) and catalysts such as palladium.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Coupling Reactions: Reagents include arylboronic acids and palladium catalysts under inert atmosphere conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1,3-Dibromo-2,4,5-trifluoro-6-phenoxybenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-dibromo-2,4,5-trifluoro-6-phenoxybenzene involves its interaction with molecular targets and pathways. The bromine and fluorine atoms, along with the phenoxy group, contribute to its reactivity and ability to form various derivatives. These interactions can affect biological systems and chemical processes, making it a valuable compound for research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dibromo-2,4,5-trifluoro-6-phenoxybenzene is unique due to the combination of bromine, fluorine, and phenoxy groups attached to the benzene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H5Br2F3O

Molecular Weight

381.97 g/mol

IUPAC Name

1,3-dibromo-2,4,5-trifluoro-6-phenoxybenzene

InChI

InChI=1S/C12H5Br2F3O/c13-7-9(15)8(14)12(11(17)10(7)16)18-6-4-2-1-3-5-6/h1-5H

InChI Key

NGXIBMVMCYASHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=C(C(=C2Br)F)Br)F)F

Origin of Product

United States

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